3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid
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Overview
Description
3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form benzyl chloroformate.
Attachment to the Phenyl Ring: The benzyl chloroformate is then reacted with a phenyl compound under basic conditions to form the benzyloxycarbonyl-substituted phenyl compound.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A simpler compound lacking the benzyloxycarbonyl group.
Benzoic acid: Contains a benzyloxycarbonyl group but lacks the propanoic acid moiety.
Benzyl alcohol: Contains the benzyloxycarbonyl group but lacks the phenylpropanoic acid structure.
Uniqueness
3-{3-[(Benzyloxy)carbonyl]phenyl}propanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the propanoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C17H16O4 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3-phenylmethoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O4/c18-16(19)10-9-13-7-4-8-15(11-13)17(20)21-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,19) |
InChI Key |
KNPCSFBQYMVWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
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